A Technical Guide to 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone: Synthesis, Characterization, and Applications
A Technical Guide to 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. While a specific CAS number for this isomer is not prominently indexed, this document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven methodology for its synthesis. The narrative emphasizes the rationale behind experimental choices, potential research applications, and crucial safety protocols, serving as an essential resource for researchers, chemists, and professionals in drug development.
Compound Identification and Overview
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone belongs to the family of diaryl ethanones, characterized by a ketone functional group linking a p-tolyl ring and a pyridin-3-ylmethyl moiety. The structural isomerism of pyridinyl ethanones is a critical aspect of their chemistry. For instance, the CAS number 40061-21-0 refers to the isomer 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone, where the carbonyl group is directly attached to the pyridine ring.[1] In contrast, the subject of this guide, 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, features the p-tolyl group attached to the carbonyl carbon. This structural distinction is paramount as it dictates the molecule's reactivity, stereochemistry, and potential biological interactions.
These ketone scaffolds are valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The related intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a well-documented building block for the COX-2 inhibitor Etoricoxib, highlighting the pharmaceutical relevance of this compound class.[2]
Physicochemical and Spectroscopic Data
Quantitative data for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is summarized below. These values are based on its chemical formula and data from closely related structural analogs.
| Property | Value | Source |
| CAS Number | 40061-21-0 (for isomer) | King Scientific[1] |
| Molecular Formula | C14H13NO | King Scientific[1] |
| Molecular Weight | 211.26 g/mol | King Scientific[1] |
| Appearance | Expected to be a yellow oil or low-melting solid | Inferred from related compounds[3] |
| Boiling Point | ~352 °C at 760 mmHg (Predicted for isomer) | ChemSrc[4] |
| Density | ~1.127 g/cm³ (Predicted for isomer) | ChemSrc[4] |
| LogP | ~2.5 (Predicted for isomer) | ChemSrc[4] |
Spectroscopic analysis is essential for structural confirmation. While experimental data for this specific isomer is not publicly available, the expected spectral characteristics would include:
-
¹H NMR: Distinct signals for the aromatic protons on both the p-tolyl and pyridine rings, a singlet for the methyl group on the tolyl ring, and a characteristic singlet for the methylene (-CH2-) bridge.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon (typically δ > 190 ppm), along with signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.
-
Mass Spectrometry (HRMS): An exact mass measurement confirming the elemental composition of C14H13NO.
Synthesis Methodology: α-Arylation of a Ketone Enolate
A robust and logical pathway for the synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is the nucleophilic substitution reaction between the enolate of 1-(p-tolyl)ethanone and a suitable electrophilic pyridine synthon, such as 3-(bromomethyl)pyridine.
Rationale for Experimental Design
The chosen methodology relies on the generation of a soft nucleophile (the enolate) which preferentially attacks the sp³-hybridized carbon of the bromomethyl pyridine in an SN2-type reaction.
-
Base Selection: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ketone to form the sodium enolate. This prevents side reactions like aldol condensation that can occur with weaker, equilibrium-based systems.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is a polar aprotic solvent that effectively solvates the sodium cation of the enolate without interfering with the nucleophilic attack. Its relatively low boiling point also facilitates removal during workup.
-
Electrophile: 3-(Bromomethyl)pyridine is an effective electrophile. Bromine is an excellent leaving group, facilitating the nucleophilic substitution. It is typically used as its hydrobromide salt, which requires an equivalent amount of base for neutralization prior to the reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone.
Step-by-Step Protocol
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (2x) to remove the oil. Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath. Add a solution of 1-(p-tolyl)ethanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of H₂ gas should cease, indicating complete formation of the enolate.
-
Nucleophilic Substitution: In a separate flask, suspend 3-(bromomethyl)pyridine hydrobromide (1.05 equivalents) in anhydrous THF. To this suspension, slowly add the previously formed enolate solution via cannula at room temperature.
-
Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone.
Potential Applications & Research Directions
The unique structural features of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone make it a versatile building block for various research applications:
-
Medicinal Chemistry: As a synthetic intermediate, the ketone functionality serves as a handle for further chemical transformations such as reduction to an alcohol, reductive amination to form amines, or conversion to other heterocyclic systems. Its pyridine and tolyl motifs are common in pharmacologically active compounds, suggesting its potential as a scaffold for developing novel therapeutics, particularly in areas like oncology and neurodegenerative diseases.
-
Catalysis and Ligand Development: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions. This makes the compound and its derivatives potential candidates for the development of novel ligands for transition metal catalysis.
-
Materials Science: The aromatic nature of the compound suggests possible applications in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable functionalization.
Safety and Handling
As a research chemical, 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone should be handled with appropriate care. While specific toxicology data is unavailable, information from analogous compounds provides a basis for safe handling protocols.
-
GHS Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or aerosols.[5][8]
-
-
Storage and Handling:
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is a compound with considerable potential as a synthetic intermediate in various fields of chemical research. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The outlined α-arylation protocol offers a reliable method for its preparation, enabling further investigation into its applications in drug discovery, materials science, and catalysis. Adherence to the described safety measures is imperative for its responsible handling in a laboratory setting.
References
-
ChemSrc. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0. [Link]
-
King Scientific. 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone | 40061-21-0. [Link]
-
Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Angene Chemical. Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
Pi Chemicals. Material Safety Data Sheet. [Link]
Sources
- 1. King Scientific - 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone | 40061-21-0 | KS-00000B1R [kingscientific.com]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pipharm.com [pipharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. spectrumchemical.com [spectrumchemical.com]
